2-Phenylcyclohexanone

Catalog No.
S794380
CAS No.
1444-65-1
M.F
C12H14O
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylcyclohexanone

CAS Number

1444-65-1

Product Name

2-Phenylcyclohexanone

IUPAC Name

2-phenylcyclohexan-1-one

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2

InChI Key

DRLVMOAWNVOSPE-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)C2=CC=CC=C2

Synonyms

(±)-2-Phenylcyclohexanone; 2-Phenyl-1-cyclohexanone; NSC 22252; α-Phenylcyclohexanone

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=CC=C2

The exact mass of the compound 2-Phenylcyclohexanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Phenylcyclohexanone is a sterically demanding, alpha-arylated cyclic ketone that serves as a critical building block in advanced organic synthesis, pharmaceutical manufacturing, and asymmetric catalysis . Featuring a chiral center at the C2 position adjacent to the carbonyl group, it exists as a racemic mixture that is highly valued for its ability to undergo dynamic kinetic resolution (DKR) and highly stereoselective functionalizations [1]. In industrial and laboratory procurement, it is primarily sourced as a precursor for NMDA receptor antagonists, complex chiral lactones via Baeyer-Villiger oxidation, and alpha-amino ketones [2]. Its rigid bicyclic-like conformational preference, driven by the bulky phenyl substituent, provides strict stereocontrol compared to smaller alkyl-substituted cyclohexanones, making it an indispensable substrate for benchmarking novel chiral catalysts and synthesizing high-value active pharmaceutical ingredients (APIs) [3].

Substituting 2-phenylcyclohexanone with closely related analogs, such as 2-methylcyclohexanone or 4-phenylcyclohexanone, fundamentally disrupts both chemical processability and downstream application efficacy[1]. In pharmaceutical synthesis, such as the production of NMDA receptor antagonists, the alpha-phenyl group is an absolute requirement for the target pharmacophore; using 4-phenylcyclohexanone yields an inactive regioisomer that cannot form the necessary 1,1-disubstituted amine core [2]. Furthermore, in asymmetric catalysis, the steric bulk of the phenyl ring is critical for enforcing high facial selectivity during enolization or reduction. Replacing it with a smaller methyl group significantly degrades enantiomeric excess (ee) in direct amination and alkylation protocols, leading to unacceptable purity profiles in chiral manufacturing [1]. Consequently, buyers must procure the exact 2-phenyl-substituted isomer to maintain process reproducibility and API viability.

Superior Enantiocontrol in Asymmetric Amination for Quaternary Stereocenter Formation

In the synthesis of alpha-amino ketones via chiral phosphoric acid catalysis, the steric environment of the alpha-substituent dictates the stereochemical outcome. When subjected to direct asymmetric amination using di-tert-butyl azodicarboxylate and a (R)-C8-TCYP catalyst, 2-phenylcyclohexanone achieves a high 97% enantiomeric excess (ee) [1]. In contrast, substituting this substrate with 2-methylcyclohexanone under identical conditions results in a significantly degraded enantioselectivity of 86% ee [1].

Evidence DimensionEnantiomeric excess (ee) in direct asymmetric amination
Target Compound Data2-Phenylcyclohexanone (97% ee)
Comparator Or Baseline2-Methylcyclohexanone (86% ee)
Quantified Difference11% absolute increase in enantiomeric purity
Conditions(R)-C8-TCYP catalyst (10 mol%), xylenes (0.1 M), 45 °C, 60 h

Procuring 2-phenylcyclohexanone is essential for workflows requiring the construction of highly enantiopure nitrogen-containing quaternary stereocenters, as smaller alkyl substitutes fail to provide adequate facial shielding.

High-Efficiency Dynamic Kinetic Resolution (DKR) in Asymmetric Hydrogenation

2-Phenylcyclohexanone is a highly efficient substrate for Ru-catalyzed dynamic kinetic resolution (DKR), a process that circumvents the 50% yield limit of traditional kinetic resolution. Using a RuCl2[(S)-Xyl-SDP][(R,R)-DPEN] catalyst under hydrogen pressure, racemic 2-phenylcyclohexanone is quantitatively converted to (1S,2S)-cis-2-phenylcyclohexanol with 99% ee and >99% diastereoselectivity within just 2 hours [1]. This rapid stereoconvergence relies on the alpha-phenyl group's ability to facilitate rapid enolization and direct the catalyst approach, establishing it as a quantitatively superior benchmark compared to slower-reacting acyclic ketones.

Evidence DimensionYield and enantiomeric excess via DKR
Target Compound Data2-Phenylcyclohexanone (Quantitative yield, 99% ee, 2 h reaction time)
Comparator Or BaselineStandard kinetic resolution baseline (Maximum 50% theoretical yield)
Quantified Difference>49% increase in absolute yield of the pure enantiomer over standard resolution
ConditionsRuCl2[(S)-Xyl-SDP][(R,R)-DPEN] (S/C = 2000), 2-propanol, t-BuOK, 50 atm H2, room temp

For industrial scale-up of chiral cyclic alcohols, utilizing this specific ketone enables complete conversion of a racemic mixture into a single stereoisomer, drastically reducing waste and purification costs.

Essential Regiochemistry for NMDA Receptor Antagonist Precursor Synthesis

The exact positioning of the phenyl ring on the cyclohexanone core is a non-negotiable procurement requirement for synthesizing specific neuroactive APIs. 2-Phenylcyclohexanone is utilized to synthesize 2-amino-2-phenylcyclohexanone via amination and reduction, which forms the critical 1,1-disubstituted pharmacophore required for NMDA receptor antagonism[1]. Procuring the regioisomer 4-phenylcyclohexanone would place the phenyl ring at the para position relative to the amine, completely abolishing the required spatial geometry for receptor binding [1].

Evidence DimensionPharmacophore geometry viability
Target Compound Data2-Phenylcyclohexanone (Yields active 1,1-disubstituted alpha-amino core)
Comparator Or Baseline4-Phenylcyclohexanone (Yields inactive 1,4-disubstituted geometry)
Quantified DifferenceBinary suitability (Active precursor vs. Inactive precursor)
ConditionsSynthesis of NMDA receptor antagonists via alpha-amination

Buyers sourcing intermediates for ketamine-analogs or related NMDA antagonists must strictly specify the 2-phenyl isomer to ensure the downstream API possesses the correct binding affinity.

Differentiated Biocatalytic Processing via Engineered Monooxygenases

The steric bulk of 2-phenylcyclohexanone requires specific biocatalytic matching for green chemistry applications, such as Baeyer-Villiger oxidations to form chiral lactones. While wild-type phenylacetone monooxygenase (PAMO) shows almost no activity toward 2-phenylcyclohexanone, engineered mutants (e.g., P253F/G254A/R258M/L443F) exhibit significantly increased activity, successfully accommodating the bulky alpha-phenyl ring [1]. This binary activity profile demonstrates that 2-phenylcyclohexanone cannot be processed using generic, off-the-shelf wild-type enzymes that work for smaller substrates like cyclopentanone.

Evidence DimensionBiocatalytic conversion activity
Target Compound Data2-Phenylcyclohexanone with mutant PAMO (High activity)
Comparator Or Baseline2-Phenylcyclohexanone with wild-type PAMO (Almost no activity)
Quantified DifferenceBinary shift from inactive to highly active based on enzyme active-site engineering
ConditionsBaeyer-Villiger biooxidation using Thermobifida fusca PAMO variants

Procurement teams must align the purchase of 2-phenylcyclohexanone with the sourcing of specifically engineered mutant enzymes to ensure successful scale-up of biocatalytic lactonization.

Synthesis of Chiral Alpha-Amino Ketones and APIs

Driven by its ability to achieve 97% ee in direct asymmetric amination, 2-phenylcyclohexanone is a highly effective starting material for synthesizing nitrogen-containing quaternary stereocenters. It is heavily procured by pharmaceutical R&D labs developing NMDA receptor antagonists, where the specific 1,1-disubstituted alpha-amino-alpha-phenyl geometry is strictly required for biological activity [1].

Industrial Scale-Up of Chiral Cyclic Alcohols via DKR

Because it undergoes rapid and quantitative dynamic kinetic resolution (DKR) under Ru-catalysis, this compound is highly suited for processes requiring 100% theoretical yield of a single enantiomer. Manufacturers of chiral building blocks prioritize 2-phenylcyclohexanone over standard kinetic resolution substrates to eliminate the 50% waste inherent in non-dynamic processes [2].

Biocatalytic Production of Complex Lactones

2-Phenylcyclohexanone is utilized in advanced green chemistry workflows for the synthesis of complex, bulky lactones via Baeyer-Villiger oxidation. Its specific steric profile makes it a highly selective substrate for engineered monooxygenases (such as PAMO mutants), allowing for the environmentally friendly production of chiral lactone intermediates used in agrochemicals and advanced materials[3].

XLogP3

2.6

Other CAS

1444-65-1

Wikipedia

2-phenylcyclohexan-1-one

Dates

Last modified: 08-15-2023

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